Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine
Description
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with another pyrrole ring, and three amine groups attached to the structure
Properties
CAS No. |
877396-86-6 |
|---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyrrole-4,5,6-triamine |
InChI |
InChI=1S/C6H9N5/c7-4-3-1-2-10-6(3)11(9)5(4)8/h1-2,10H,7-9H2 |
InChI Key |
KAYVTDDTSQGNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(N2N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular C-H amination of α-indolylhydrazones using a Cu/Fe co-catalyst system at 50°C in water has been reported as an effective method . This method is practical, robust, and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites in the molecule, such as the amine groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Pyrrolo[2,3-b]pyrrole derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through different mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance, the synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines has demonstrated potent inhibitory effects on AP-2-associated protein kinase 1 (AAK1), showcasing their potential as antiviral agents as well .
Antimicrobial Properties
Research indicates that pyrrolo[2,3-b]pyrrole derivatives exhibit antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrole core can enhance efficacy against bacterial and fungal strains. A notable example includes derivatives that have shown effectiveness in inhibiting the growth of resistant bacterial strains .
Neuropharmacological Effects
Some derivatives have been identified with neuropharmacological activities, including anticonvulsant and analgesic effects. These compounds interact with neurotransmitter systems and have been tested in animal models for their ability to reduce seizure activity and pain .
Materials Science Applications
Organic Electronics
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine has been explored as a building block for organic semiconductors. Its ability to form stable charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has resulted in enhanced electronic properties .
Sensors
The compound has also been utilized in the development of chemical sensors. Its unique electronic properties allow for selective detection of various analytes, including heavy metals and biomolecules. Studies have demonstrated that sensors based on pyrrolo[2,3-b]pyrrole derivatives can achieve high sensitivity and selectivity .
Synthetic Applications
Synthesis of Novel Heterocycles
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Recent advancements include one-pot synthesis methods that streamline the production of complex polycyclic structures. These synthetic routes often involve multi-component reactions that yield high purity products with minimal by-products .
Table 1: Biological Activities of Pyrrolo[2,3-b]pyrrole Derivatives
| Compound Type | Activity Type | Reference |
|---|---|---|
| 3-Heteroaryl-pyrrolo[2,3-b]pyridine | Antiviral | |
| Pyrrolo[2,3-b]pyrrole derivatives | Anticancer | |
| Modified pyrroles | Antimicrobial | |
| Neuroactive derivatives | Anticonvulsant |
Table 2: Synthetic Approaches for Pyrrolo[2,3-b]pyrrole Derivatives
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be compared with other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[3,2-b]pyrrole-1,4-diones . While these compounds share structural similarities, this compound is unique due to its specific arrangement of amine groups and its distinct reactivity profile. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
List of Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,2-b]pyrrole-1,4-diones
- Pyrrolo[1,2-a]quinolines
Biological Activity
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential. The compound's interactions with various biological targets will be explored, along with relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure that contributes to its biological properties. The synthesis of this compound can involve various methodologies, including microwave-assisted techniques and metal-free reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and biological activity.
Synthesis Methods
Antimicrobial Properties
This compound has been evaluated for its antibacterial activity. A study demonstrated that certain analogues exhibited potent activity against various bacterial strains, indicating the importance of structural modifications in enhancing efficacy. The presence of halogen substitutions on the pyrrole moieties was found to significantly improve antibacterial properties .
Anticancer Activity
The compound has shown promise in anticancer applications by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrolo[2,3-b]pyrrole have been tested for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Some analogues displayed improved selectivity for bacterial DHFR over human DHFR, which could reduce potential side effects during treatment .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Compounds targeting DHFR can disrupt folate metabolism in pathogens.
- Binding Interactions : Molecular docking studies have shown favorable interactions with active sites of target proteins like NPC1L1, which is involved in cholesterol absorption .
Study 1: Antibacterial Efficacy
A recent study synthesized several analogues of this compound and assessed their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with dihalogenated pyrrole units exhibited significantly higher antibacterial activity compared to their non-halogenated counterparts.
Study 2: Anticancer Activity Evaluation
Another research focused on the anticancer potential of pyrrolo[2,3-b]pyrrole derivatives against breast cancer cell lines. The study reported that specific derivatives inhibited cell proliferation with IC50 values in the nanomolar range. Structural modifications led to increased selectivity towards cancer cells while sparing normal cells.
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrrolo[2,3-b]pyrrole core in academic settings?
The pyrrolo[2,3-b]pyrrole scaffold is typically synthesized via metal-free oxidative C-H/N-H coupling using iodine (I₂) and iodobenzene diacetate (PhI(OAc)₂). This method enables regioselective amination and avoids transition-metal catalysts, reducing contamination risks . Alternatively, the modified Nenitzescu reaction employs maleic anhydride or thiomaleic anhydride to generate the heterocyclic ring system, which is functionalized for downstream applications in bioactive molecule synthesis .
Q. How can researchers safely handle pyrrolo[2,3-b]pyrrole derivatives given limited toxicological data?
Standard precautions include using personal protective equipment (PPE), avoiding inhalation/ingestion, and working in a fume hood. While toxicity profiles are often incomplete (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine), protocols for analogous heterocycles recommend inert-atmosphere handling, minimal skin contact, and immediate decontamination of spills .
Q. What methodologies are effective for introducing functional groups into the pyrrolo[2,3-b]pyrrole system?
Late-stage functionalization is achieved via halogenation (e.g., bromination at the 5-position using N-bromosuccinimide) or cross-coupling reactions (Suzuki-Miyaura with boronic esters). For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-pyrrolo[2,3-b]pyridine serves as a key intermediate for diversification .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyrrole synthesis be addressed for asymmetric derivatives?
Computational modeling (DFT calculations) predicts reactive sites, guiding reagent selection. For instance, steric hindrance from substituents like 4-chlorophenyl directs electrophilic substitution to the 3-position, as seen in kinase inhibitor precursors . Experimental validation via HPLC and 2D NMR (e.g., NOESY) resolves structural ambiguities .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyrrole-based kinase inhibitors?
Molecular docking (AutoDock Vina) and pharmacophore modeling (MOE) identify binding interactions with targets like SYK, JAK3, or FGFR. For example, substituents at the 3-position of pyrrolo[2,3-b]pyrazines enhance affinity for SYK’s ATP-binding pocket, as validated by IC₅₀ assays . MD simulations (GROMACS) further assess stability of ligand-protein complexes .
Q. How do researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyrrole derivatives?
Discrepancies (e.g., TP53 activation vs. kinase inhibition) are addressed through orthogonal assays. For TP53 activators, p21 upregulation is confirmed via Western blotting, while kinase inhibition is tested using ADP-Glo™ assays. Contradictory data may arise from off-target effects, resolved via CRISPR-edited cell lines .
Q. What experimental approaches evaluate the therapeutic potential of pyrrolo[2,3-b]pyrrole derivatives in cystic fibrosis (CF)?
CFTR channel activation is assessed via patch-clamp electrophysiology (for chloride conductance) and short-circuit current (Isc) measurements in polarized epithelial cells. Derivatives like pyrrolo[2,3-b]pyrazines restore function in G551D and F508del mutants at submicromolar concentrations, validated by fluorescence quenching assays .
Methodological Considerations
Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyrrole intermediates?
- LC-MS : Monitors reaction progress and purity.
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., distinguishing 4- vs. 5-substituted isomers).
- X-ray crystallography : Resolves absolute configuration, as seen in spiro[indole-pyrrolo[3,4-c]pyrrole] diones .
- HRMS : Confirms molecular formulae for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
